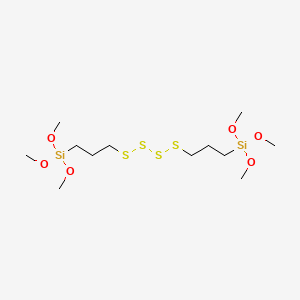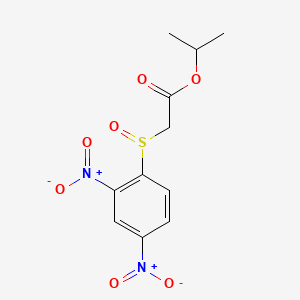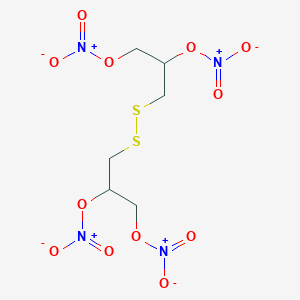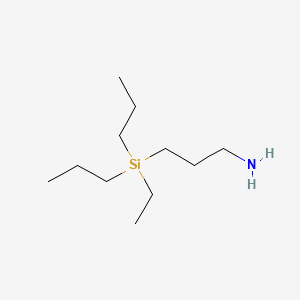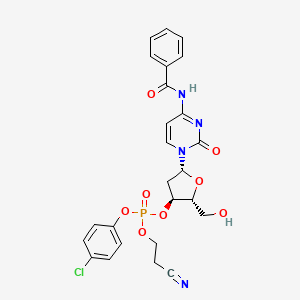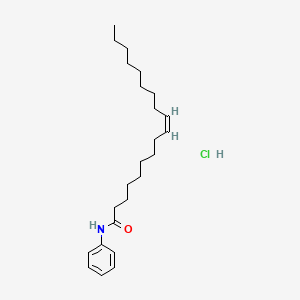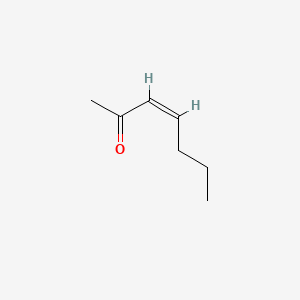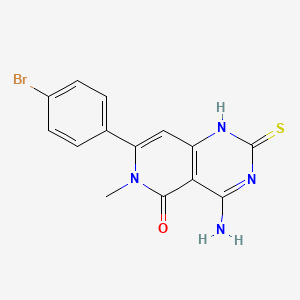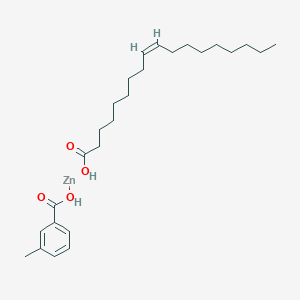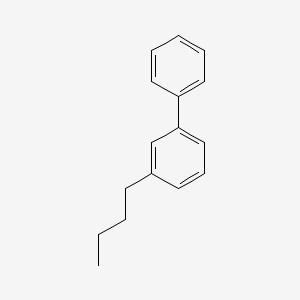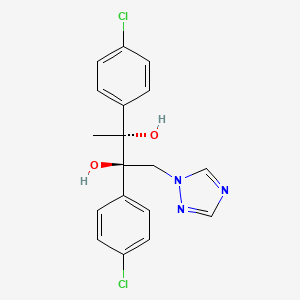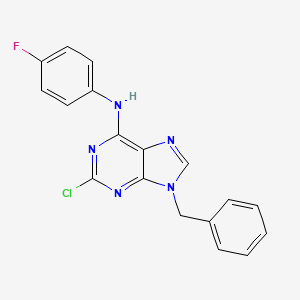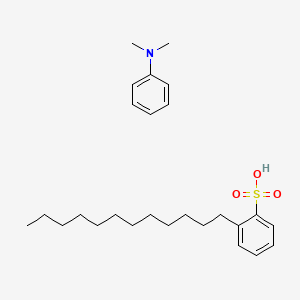
N,N-dimethylaniline;2-dodecylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethylaniline;2-dodecylbenzenesulfonic acid is a compound formed by the combination of N,N-dimethylaniline and 2-dodecylbenzenesulfonic acid. This compound is known for its unique chemical properties and applications in various fields such as chemistry, biology, medicine, and industry. The molecular formula of this compound is C26H41NO3S, and it has a molecular weight of 447.674 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylaniline;2-dodecylbenzenesulfonic acid involves the reaction between N,N-dimethylaniline and 2-dodecylbenzenesulfonic acid. The reaction is typically carried out in an organic solvent under controlled temperature and pressure conditions. The reaction conditions may vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and advanced purification techniques to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethylaniline;2-dodecylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired products .
Major Products
The major products formed from the reactions of this compound include sulfonic acid derivatives, amine derivatives, and substituted compounds. These products have various applications in different fields .
Aplicaciones Científicas De Investigación
N,N-dimethylaniline;2-dodecylbenzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a surfactant in biological studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products
Mecanismo De Acción
The mechanism of action of N,N-dimethylaniline;2-dodecylbenzenesulfonic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as a surfactant, altering the properties of cell membranes and affecting cellular processes. It may also interact with enzymes and proteins, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylaniline: A tertiary amine with a phenyl group and a dimethylamino group.
2-dodecylbenzenesulfonic acid: A sulfonic acid derivative used as a surfactant and catalyst in various industrial applications.
Uniqueness
N,N-dimethylaniline;2-dodecylbenzenesulfonic acid is unique due to its combination of properties from both N,N-dimethylaniline and 2-dodecylbenzenesulfonic acid. This combination results in a compound with enhanced surfactant properties, making it suitable for a wide range of applications in different fields .
Propiedades
Número CAS |
129212-11-9 |
|---|---|
Fórmula molecular |
C26H41NO3S |
Peso molecular |
447.7 g/mol |
Nombre IUPAC |
N,N-dimethylaniline;2-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C8H11N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-9(2)8-6-4-3-5-7-8/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);3-7H,1-2H3 |
Clave InChI |
VZGPYVJFNILILB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CN(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


